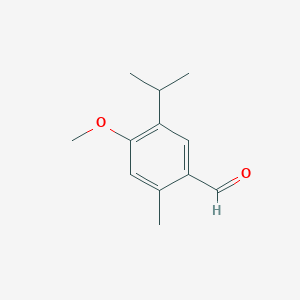
5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Overview
Description
The compound 5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a derivative of benzaldehyde with specific substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some properties and reactivity patterns. For instance, the papers discuss 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins), which are structurally related and have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase .
Synthesis Analysis
The synthesis of related compounds involves the condensation reactions of hydroxy-methoxybenzaldehydes with various amines. For example, the synthesis of a Schiff base compound was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine . Another similar compound was synthesized using 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods suggest that the synthesis of this compound could potentially be carried out through a similar condensation reaction with an appropriate amine containing an isopropyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques such as IR, 1H NMR, and X-ray single crystal diffraction . These compounds crystallize in the monoclinic system and exhibit stable crystal structures with intramolecular hydrogen bonding and π-π packing, which could be indicative of the potential molecular structure characteristics of this compound.
Chemical Reactions Analysis
The related compounds discussed in the papers are shown to participate in condensation reactions to form Schiff bases . This suggests that this compound may also be reactive towards nucleophiles such as amines, potentially forming Schiff bases or other condensation products. Additionally, the presence of the aldehyde group indicates that it could undergo various other chemical reactions typical of aldehydes, such as oxidation or addition reactions.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not provided, the properties of structurally similar compounds can offer some insights. These compounds have been characterized by their crystalline structure, space group, and cell dimensions . They also exhibit specific optical properties such as fluorescence, which could be a characteristic to investigate in this compound. The substituents on the aromatic ring can significantly influence the compound's physical properties, such as solubility, melting point, and stability.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research into related compounds, such as various benzaldehyde derivatives and Schiff bases, showcases the diversity of synthesis techniques, including condensation reactions and the Wittig reaction, that might be applicable to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde for generating specific structures or intermediates in organic synthesis (Bai Linsha, 2015), (Hatice Secinti et al., 2014).
Characterization and Properties
Detailed characterization of similar compounds provides a foundation for understanding the physical, chemical, and spectral properties that could be expected for this compound. Techniques such as UV-Vis, IR, 1H NMR, and X-ray crystallography are essential tools for this purpose (Bai Linsha, 2015), (L. Plíštil et al., 2006).
Photocyclization and Photochemical Reactions
The oxidative photocyclization of stilbenes to synthesize complex structures, as demonstrated in related research, highlights the potential for photochemical pathways to synthesize derivatives of this compound with unique properties (Hatice Secinti et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as redox-active benzaldehydes, have been shown to target cellular antioxidation systems .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through nucleophilic substitution or oxidation .
Biochemical Pathways
Related compounds have been shown to disrupt cellular antioxidation systems, which could potentially affect a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to have antifungal activity, suggesting that this compound may also have potential antimicrobial effects .
Biochemical Analysis
Biochemical Properties
5-Isopropyl-4-methoxy-2-methylbenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic addition reactions with amines to form imines, which are crucial intermediates in many biochemical pathways . Additionally, it can participate in oxidation-reduction reactions, influencing the redox state of cells .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . This compound can also impact gene expression by modifying transcription factors or other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity . For example, it may inhibit enzymes involved in oxidative stress responses, leading to changes in the cellular redox state . Additionally, it can modulate gene expression by binding to transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or air . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including oxidative stress and cellular damage . Threshold effects are also noted, where a specific dosage level triggers a marked change in cellular response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into corresponding carboxylic acids . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways . Additionally, it may influence metabolite levels by interacting with cofactors or other regulatory molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It may be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, it can localize to the mitochondria, influencing mitochondrial metabolism and oxidative stress responses .
properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBGRBNUQCTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390938 | |
| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105337-42-6 | |
| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




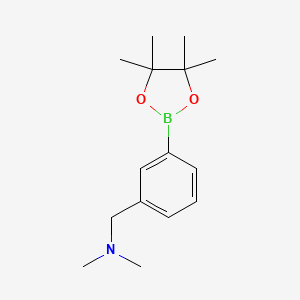
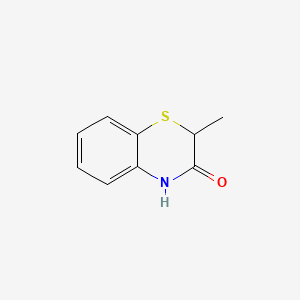
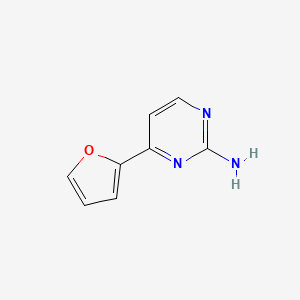
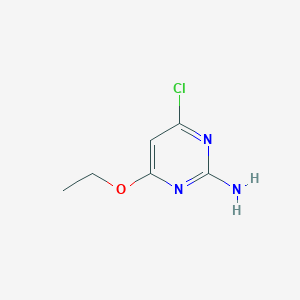
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
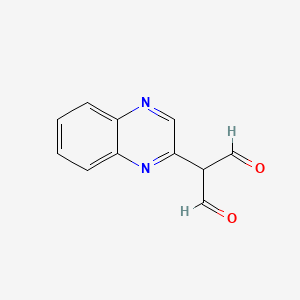
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
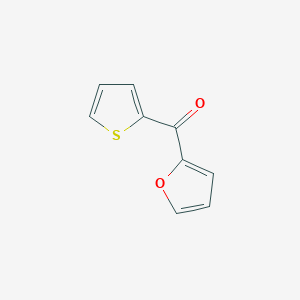
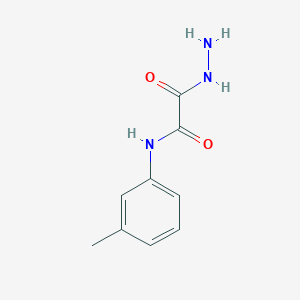

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)